Enzymatic Substrate Preference: 25-Fold Higher Activity with Brain Aspartoacylase Versus N-Acetylaspartic Acid
Brain aspartoacylase (EC 3.5.1.15), the enzyme deficient in Canavan disease, exhibits a 25-fold higher substrate preference for N-trifluoroacetyl-aspartate compared to its native substrate N-acetyl-L-aspartic acid (NAA) [1]. The purified human recombinant enzyme was characterized with kinetic parameters determined for NAA and selected N-acyl analogs, revealing relaxed substrate specificity with regard to the acyl group but pronounced preference for the trifluoroacetyl moiety [1].
| Evidence Dimension | Enzyme substrate preference (relative activity factor) |
|---|---|
| Target Compound Data | 25-fold preference factor |
| Comparator Or Baseline | N-acetyl-L-aspartic acid (NAA) (reference baseline = 1-fold) |
| Quantified Difference | 25-fold higher substrate preference for N-trifluoroacetyl-aspartate |
| Conditions | Human recombinant brain aspartoacylase expressed in Escherichia coli; spectrophotometric enzyme-coupled continuous assay |
Why This Matters
This 25-fold differential determines whether a compound functions as a viable enzymatic substrate in aspartoacylase-related assays, directly impacting experimental design for Canavan disease research and NAA metabolism studies.
- [1] Bitto E, Bingman CA, Wesenberg GE, McCoy JG, Phillips GN Jr. Structure of aspartoacylase, the brain enzyme impaired in Canavan disease. Proc Natl Acad Sci U S A. 2007;104(2):456-461. View Source
